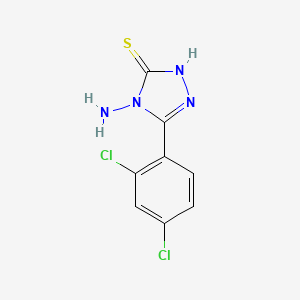

4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives involves several chemical reactions, highlighting the compound's versatility. One common method includes the cyclization of potassium dithiocarbazinate with hydrazine hydrate, demonstrating a pathway to its core structure. Further modification of this base structure can be achieved through condensation with various aldehydes to form Schiff bases, expanding the compound's derivative library (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of 4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol and related compounds has been extensively studied using X-ray diffraction techniques. These studies reveal complex intermolecular interactions, including hydrogen bonding, that stabilize the molecules within the crystal lattice, illustrating the compound's structural intricacies and the significance of non-covalent interactions in its stabilization (Yathirajan et al., 2005).

Chemical Reactions and Properties

4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol participates in various chemical reactions, forming complex structures. Its reactivity with carbonyl compounds, for instance, leads to the formation of novel triazolotriazine-, triazolotetrazine-, and triazolophthalazine derivatives. This reactivity pattern underscores the compound's utility in synthesizing a wide range of heterocyclic compounds with potential for diverse applications (El-Shaieb, Mohamed, & Abdel-latif, 2019).

Applications De Recherche Scientifique

-

Pharmaceutical Chemistry

- 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

- These compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

- Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .

-

Antileishmanial and Antimalarial Activities

- Pyrazole-bearing compounds, which can be synthesized from 1,2,4-triazoles, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

- In vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

-

Pharmaceutical Chemistry

- 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

- These compounds operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

- Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .

-

Antileishmanial and Antimalarial Activities

- Pyrazole-bearing compounds, which can be synthesized from 1,2,4-triazoles, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

- In vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

- The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) .

- Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

-

Antibacterial Activities

- 4-Amino-5-pyridin-3-yl-2,4-dihydro-3 H-1,2,4-triazole-3-thione, a compound similar to “4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol”, was prepared and converted to the corresponding Mannich and Schiff bases to assess their antimicrobial activity against three Gram-positive (S. aureus, B. cereus, M. smegmatis) and four Gram-negative bacteria (E. coli, Y. pseudotuberculosis, P. aeruginosa, E …) .

-

Agrochemistry

-

Materials Sciences

-

Organic Catalysts

Safety And Hazards

The safety information for “4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

Propriétés

IUPAC Name |

4-amino-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4S/c9-4-1-2-5(6(10)3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAFZTIQQGCSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354243 | |

| Record name | 4-Amino-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol | |

CAS RN |

93677-89-5 | |

| Record name | 4-Amino-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

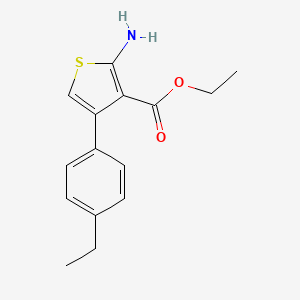

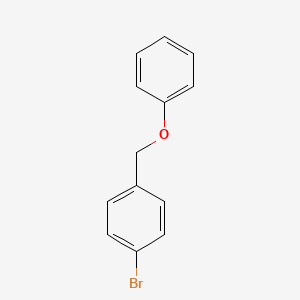

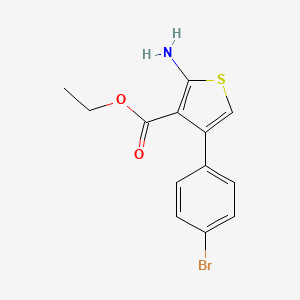

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)